
LY2828360
Übersicht
Beschreibung
LY2828360 ist eine synthetische Verbindung, die für ihre Rolle als selektiver Agonist für den Cannabinoidrezeptor Typ 2 (CB2) bekannt ist. Sie wurde auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere im Zusammenhang mit der Schmerzbehandlung und der Opioidabhängigkeit. This compound ist ein langsam wirkender, aber wirksamer G-Protein-gebundener CB2-Agonist, d. h. er aktiviert selektiv bestimmte Signalwege gegenüber anderen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Purin-Grundstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Purin-Kerns: Dies beinhaltet die Reaktion von 2-Chlorphenylamin mit einem geeigneten Aldehyd unter Bildung eines Imins, das dann cyclisiert wird, um den Purin-Kern zu bilden.
Substitutionsreaktionen: Der Purin-Kern durchläuft verschiedene Substitutionsreaktionen, um die 2-Methyl-, 4-Methylpiperazin-1-yl- und Tetrahydro-2H-pyran-4-yl-Gruppen einzuführen.
Endreinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber zur Aufnahme größerer Mengen hochskaliert. Der Prozess umfasst:
Massensynthese: Großraumreaktoren werden verwendet, um die chemischen Reaktionen unter kontrollierten Bedingungen durchzuführen.
Reinigung: Industrielle Reinigungsmethoden wie großtechnische Chromatographie oder Kristallisation werden eingesetzt, um sicherzustellen, dass die Verbindung die erforderlichen Reinheitsstandards erfüllt.
Qualitätskontrolle: Es gelten strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LY2828360 involves multiple steps, starting with the preparation of the core purine structure. The key steps include:
Formation of the purine core: This involves the reaction of 2-chlorophenylamine with a suitable aldehyde to form an imine, which is then cyclized to form the purine core.
Substitution reactions: The purine core undergoes various substitution reactions to introduce the 2-methyl, 4-methylpiperazin-1-yl, and tetrahydro-2H-pyran-4-yl groups.
Final purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the compound meets the required purity standards.
Quality control: Rigorous quality control measures are in place to ensure consistency and safety of the final product
Analyse Chemischer Reaktionen
Biochemical Interactions and Signaling Pathways
LY2828360 demonstrates slow, G protein–biased signaling without β-arrestin recruitment or receptor internalization . Key interactions include:
Synergistic Effects with Opioids
-
Morphine synergy : Isobolographic analysis revealed synergistic anti-allodynic effects (interaction index α = 0.45) in paclitaxel-induced neuropathic pain .
-
Mechanism : this compound enhances morphine efficacy while attenuating:
Selectivity in Pathological States
-
Suppresses chemotherapy-induced mechanical allodynia (ED₅₀ = 1.2 mg/kg) but lacks efficacy in acute nociception (hot plate test) .
Preclinical and Clinical Data
Stability and Metabolic Considerations
-
Solubility : Requires DMSO/ethanol/emulphor vehicles for in vivo administration .
-
CNS penetration : Demonstrated in rodent models despite high molecular weight .
This compound represents a chemically distinct CB₂ agonist with pathologically restricted efficacy, offering potential for opioid combination therapies. While its synthetic route remains undisclosed, its biased signaling profile and preclinical synergism with morphine underscore its unique pharmacochemistry. Further studies are needed to optimize its clinical translation, particularly in neuropathic pain models refractory to conventional analgesics.
Wissenschaftliche Forschungsanwendungen
Pain Management
Neuropathic Pain Relief:
Research indicates that LY2828360 effectively suppresses chemotherapy-induced neuropathic pain. In preclinical models, it demonstrated significant anti-allodynic effects when combined with morphine, enhancing opioid analgesia while mitigating tolerance development . The compound has been evaluated in various animal models, showing promise in reducing pain behaviors associated with neuropathic conditions.
Synergistic Effects with Opioids:
In studies involving morphine-dependent mice, this compound was found to reduce morphine-induced reward behavior, suggesting its potential to lower the risk of opioid dependence while maintaining analgesic efficacy. The combination therapy resulted in synergistic anti-allodynic effects, providing a dual benefit of enhanced pain relief and reduced side effects associated with opioids .
Clinical Applications
Osteoarthritis:
this compound has been tested for its efficacy in treating osteoarthritic knee pain. A phase 2 clinical trial indicated that while the compound was well-tolerated and showed good central nervous system penetration, it did not significantly differ from placebo in achieving primary endpoints related to pain reduction . This suggests that while this compound may have potential in chronic pain management, its effectiveness in certain conditions may require further investigation.
Comparative Efficacy
A comparative analysis of this compound's efficacy against other analgesics reveals its unique position as a non-psychoactive cannabinoid with specific advantages:
Compound | Mechanism | Efficacy | Side Effects |
---|---|---|---|
This compound | CB2 receptor agonist | Effective for neuropathic pain | Minimal psychoactive effects |
Morphine | Opioid receptor agonist | High analgesic potency | Risk of dependence and tolerance |
Diclofenac | Nonsteroidal anti-inflammatory drug (NSAID) | Effective for inflammatory pain | Gastrointestinal issues |
Wirkmechanismus
LY2828360 exerts its effects primarily through the activation of the cannabinoid receptor type 2 (CB2). This receptor is part of the endocannabinoid system and is involved in modulating pain, inflammation, and immune responses. The compound selectively activates G protein signaling pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and activation of extracellular signal-regulated kinases (ERK1/2). This selective activation helps in reducing pain and inflammation without the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation .
Vergleich Mit ähnlichen Verbindungen
LY2828360 ist einzigartig in seiner selektiven Aktivierung von CB2-Rezeptoren und seiner G-Protein-gebundenen Signalgebung. Zu ähnlichen Verbindungen gehören:
AM1710: Ein weiterer CB2-Agonist mit ähnlichen schmerzlindernden Eigenschaften.
SR144528: Ein CB2-Rezeptorantagonist, der in der Forschung verwendet wird, um die Auswirkungen der CB2-Aktivierung zu untersuchen.
JWH-133: Ein potenter CB2-Agonist mit entzündungshemmenden und analgetischen Eigenschaften
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität, Wirksamkeit und potenziellen therapeutischen Anwendungen.
Biologische Aktivität
LY2828360 is a cannabinoid type 2 (CB2) receptor agonist developed by Eli Lilly, primarily investigated for its potential in treating pain without the adverse effects associated with traditional opioids. Despite failing to demonstrate efficacy in reducing osteoarthritic knee pain during clinical trials, recent studies highlight its promising role in managing neuropathic pain and mitigating opioid dependence.
This compound acts as a slowly signaling G protein-biased agonist at the CB2 receptor. Its mechanism involves:
- Inhibition of cAMP Accumulation : This action contributes to its analgesic effects.
- Activation of ERK1/2 Signaling : This pathway is crucial for mediating various cellular responses, including pain modulation.
- Lack of Arrestin Recruitment : Unlike other cannabinoids, this compound does not internalize CB2 receptors or activate inositol phosphate signaling, suggesting a unique signaling profile that may reduce side effects associated with other cannabinoid treatments .
Neuropathic Pain Models
Research indicates that this compound effectively suppresses neuropathic pain induced by chemotherapy agents like paclitaxel. In studies involving male mice:
- Pain Assessment : Mice exhibited hypersensitivity to cold and mechanical stimuli post-treatment with paclitaxel. This compound administration significantly alleviated these symptoms, demonstrating its potential as an analgesic agent in neuropathic pain contexts .
- Tolerance Prevention : Co-administration of this compound with morphine prevented the development of tolerance to morphine's analgesic effects, an important consideration given the opioid crisis .
Comparative Efficacy
A comparative analysis of this compound's efficacy against other treatments reveals its unique advantages:
Treatment | Mechanism | Efficacy in Neuropathic Pain | Tolerance Development | Withdrawal Symptoms |
---|---|---|---|---|
This compound | CB2 Agonist | Significant reduction | Prevented | Reduced |
Morphine | Opioid Receptor Agonist | Moderate reduction | Developed | Severe |
Other CB2 Agonists | Varies | Variable | Varies | Varies |
Clinical Trials
While this compound did not show efficacy in osteoarthritis pain management during phase 2 trials, it has been deemed safe for human use. This safety profile opens avenues for further exploration in neuropathic pain treatment .
Animal Studies
- Morphine Tolerance Study : In a study involving chronic morphine treatment, mice treated with this compound showed fewer naloxone-precipitated withdrawal jumps compared to those treated with morphine alone, indicating reduced physical dependence .
- CB2 Knockout Studies : Research using CB2 knockout mice demonstrated that the analgesic effects of this compound were absent when CB2 receptors were not present, confirming that its efficacy is directly linked to CB2 receptor activation .
Future Research Directions
Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on different types of pain and to explore its potential applications beyond neuropathic pain. Studies are planned to investigate the drug's action in various tissue types and its interaction with other analgesics .
Eigenschaften
IUPAC Name |
8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMNDPDJRSEZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231220-79-3 | |
Record name | LY-2828360 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY2828360 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-2828360 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.